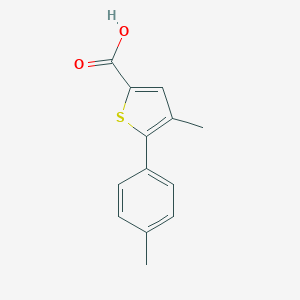

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULPUUKNFULTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201211612 | |

| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-68-5 | |

| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. Thiophene-based scaffolds are integral to the development of numerous therapeutic agents, owing to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1][2][3] This document offers a detailed, field-proven synthetic protocol, a thorough analysis of the underlying reaction mechanisms, and a comprehensive guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the critical knowledge to successfully synthesize and characterize this valuable chemical entity.

Introduction: The Significance of Thiophene Scaffolds in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[3] Its structural resemblance to a benzene ring, coupled with its distinct electronic properties, allows it to act as a bioisostere for various functional groups, leading to improved drug-receptor interactions and modified metabolic pathways.[3] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The specific substitution pattern on the thiophene ring plays a crucial role in modulating the biological efficacy of these compounds. The title compound, this compound, incorporates a carboxylic acid moiety, a common feature in many drugs for enhancing solubility and enabling interactions with biological targets, along with methyl and p-tolyl substituents that can influence its lipophilicity and steric profile.

Strategic Approach to Synthesis

The synthesis of polysubstituted thiophenes can be achieved through various established methodologies, including the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis.[4][5][6][7] However, for the specific target molecule, this compound, a robust and versatile approach involves a convergent synthesis strategy. This pathway leverages a key palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, to construct the C-C bond between the thiophene and phenyl rings. This is followed by functional group manipulations to introduce the carboxylic acid moiety. This approach offers high yields, excellent functional group tolerance, and predictable regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a suitably functionalized thiophene core and a commercially available arylboronic acid. The carboxylic acid group can be introduced via the hydrolysis of a corresponding ester, which in turn can be formed from a thiophene with a suitable precursor functional group at the 2-position.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of the title compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 5-Bromo-4-methylthiophene-2-carboxylic acid

-

To a solution of 4-methylthiophene-2-carboxylic acid (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate

-

Dissolve 5-bromo-4-methylthiophene-2-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.

Step 3: Synthesis of Methyl 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylate

-

In a round-bottom flask, combine methyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a degassed mixture of toluene and water (4:1).

-

Purge the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 4: Synthesis of this compound

-

Dissolve methyl 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (2:1).

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl group on the thiophene ring (~2.2-2.4 ppm), a singlet for the methyl group on the phenyl ring (~2.3-2.5 ppm), a singlet for the proton on the thiophene ring (~7.5-7.8 ppm), a doublet for the aromatic protons ortho to the methyl group on the phenyl ring (~7.1-7.3 ppm), a doublet for the aromatic protons meta to the methyl group on the phenyl ring (~7.2-7.4 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR | Signals for the methyl carbons (~15-22 ppm), aromatic and thiophene carbons (~120-150 ppm), and a signal for the carboxylic acid carbon (~165-175 ppm). |

| FT-IR | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), C-H stretches for aromatic and methyl groups (~2850-3100 cm⁻¹), and C=C stretches for the aromatic rings (~1450-1600 cm⁻¹). |

| Mass Spec. | The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the compound (C₁₃H₁₂O₂S). |

Purity Assessment

| Technique | Method | Acceptance Criteria |

| HPLC | A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) gradient. | Purity ≥ 98% |

| Melting Point | Determined using a standard melting point apparatus. | A sharp melting point range of 1-2 °C. |

| Elemental Analysis | Combustion analysis to determine the percentage of C, H, and S. | Within ±0.4% of the theoretical values. |

Conclusion

This technical guide has outlined a comprehensive and reproducible methodology for the synthesis and characterization of this compound. The described synthetic route, centered around a Suzuki-Miyaura cross-coupling reaction, provides a reliable means of accessing this valuable compound. The detailed characterization protocols ensure the confirmation of its chemical identity and purity, which is paramount for its application in research and development, particularly in the fields of medicinal chemistry and materials science. The insights provided herein are intended to empower researchers to confidently synthesize and utilize this and related thiophene derivatives in their scientific endeavors.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Fiesselmann, H. (1956). Eine neue Synthese von Thiophenderivaten. Angewandte Chemie, 68(16), 545-545. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

-

Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis. [Link]

-

ACS Publications. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. [Link]

-

ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. [Link]

-

Semantic Scholar. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

-

National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid (CAS No. 832737-68-5). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. The guide synthesizes available data on the target molecule and related thiophene derivatives to offer a robust understanding of its characteristics and potential. While specific experimental data for the title compound is limited, this guide leverages established principles and data from analogous structures to provide well-founded predictions and protocols.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique electronic and steric properties to molecules in which it is incorporated. This often leads to enhanced biological activity and novel material characteristics. Substituted thiophene-2-carboxylic acids, in particular, are key intermediates in the synthesis of a variety of bioactive compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The strategic placement of substituents on the thiophene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a specific derivative, this compound, exploring its predicted properties and potential within the broader context of thiophene chemistry.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 832737-68-5 | [2] |

| Molecular Formula | C13H12O2S | [2] |

| Molecular Weight | 232.30 g/mol | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C | - |

| InChI Key | InChIKey=ZGHLCXJFNWJPHP-UHFFFAOYSA-N | - |

Predicted Physicochemical Properties

| Property | Predicted Value / Range | Rationale and Comparative Data |

| Melting Point (°C) | 140 - 160 | The parent compound, thiophene-2-carboxylic acid, has a melting point of 125-127 °C.[3] The addition of methyl and phenyl groups increases the molecular weight and potential for intermolecular interactions, thus a higher melting point is expected. |

| Boiling Point (°C) | > 300 | Thiophene-2-carboxylic acid has a boiling point of 260 °C.[3] The significantly larger molecular weight of the title compound suggests a substantially higher boiling point. |

| pKa | 3.0 - 4.0 | The pKa of thiophene-2-carboxylic acid is approximately 3.5. The electron-donating nature of the methyl and phenyl groups might slightly increase the pKa (decrease the acidity) compared to the parent compound. |

| Solubility | Soluble in polar organic solvents (e.g., acetone, ethanol, DMSO). Sparingly soluble in non-polar solvents (e.g., hexane). Low solubility in water. | Thiophene-2-carboxylic acid is soluble in hot water and common organic solvents.[4] The introduction of the hydrophobic phenyl and methyl groups is expected to decrease water solubility while maintaining good solubility in organic solvents. |

| Appearance | White to off-white crystalline solid | Based on the appearance of similar thiophene carboxylic acid derivatives. |

Proposed Synthesis Pathway

The synthesis of this compound can be approached through several established methods for constructing substituted thiophene rings. A plausible and efficient route is a modification of the Fiesselmann thiophene synthesis. This method involves the reaction of a β-ketoester with a thioglycolic acid derivative in the presence of a base.

Figure 2: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed):

-

Step 1: Synthesis of Ethyl 2-chloro-3-oxo-3-(p-tolyl)propanoate.

-

To a solution of sodium ethoxide in anhydrous ethanol, add 1-(p-tolyl)propan-1-one.

-

Slowly add ethyl 2-chloroacetoacetate at a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a dilute acid and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Synthesis of Ethyl 4-methyl-5-(p-tolyl)thiophene-2-carboxylate.

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.

-

Add a solution of sodium sulfide in water.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer. The crude product can be purified by column chromatography.

-

-

Step 3: Saponification to this compound.

-

Dissolve the ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide.

-

Reflux the mixture until the saponification is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the final product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The following are predicted spectral data based on the structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (phenyl ring): Two doublets in the range of δ 7.0-7.5 ppm, integrating to 2H each, characteristic of a para-substituted benzene ring.

-

Thiophene Proton: A singlet in the region of δ 7.5-8.0 ppm for the proton at the 3-position of the thiophene ring.

-

Methyl Protons (on phenyl ring): A singlet at approximately δ 2.3-2.5 ppm, integrating to 3H.

-

Methyl Protons (on thiophene ring): A singlet at approximately δ 2.2-2.4 ppm, integrating to 3H.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carboxylic Acid Carbonyl: A signal in the range of δ 165-175 ppm.

-

Aromatic and Thiophene Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

-

Methyl Carbons: Signals for the two methyl groups would appear in the upfield region (δ 15-25 ppm).

IR (Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-S Stretch (Thiophene): A weaker absorption in the fingerprint region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 232.

-

Fragmentation Pattern: Likely fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 amu) and other characteristic fragments of the aromatic and thiophene rings.

Potential Applications in Research and Development

Substituted thiophene carboxylic acids are valuable scaffolds in drug discovery and materials science. Based on the biological activities of related compounds, this compound and its derivatives could be investigated for several applications:

-

Anti-inflammatory Agents: Many thiophene derivatives exhibit anti-inflammatory properties. The title compound could be a precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Antimicrobial Agents: The thiophene nucleus is present in numerous antimicrobial compounds. Derivatives of this molecule could be screened for activity against a range of bacterial and fungal pathogens.[1]

-

Anticancer Agents: Certain substituted thiophenes have shown promise as anticancer agents. Further derivatization of the carboxylic acid group could lead to compounds with cytotoxic activity against cancer cell lines.

-

Materials Science: Thiophene-containing molecules are of interest in the development of organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs). The specific substitution pattern of this molecule could influence its electronic properties.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, this compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this chemical:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a substituted thiophene derivative with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and material science applications. While specific experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this molecule.

References

-

PubChem. 4-Methylthiophene-2-carboxylic acid. [Link]

-

杭州海瑞化工有限公司. 4-Ethyl-5-(4-methylphenyl)thiophene-2-carboxylic acid. [Link]

-

PubChem. Methyl 4-methylthiophene-2-carboxylate. [Link]

-

PubChem. 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid. [Link]

- Da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

PubChem. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. [Link]

-

ResearchGate. Synthesis, Characterization and Anticancer Activity of (5,1-Substituted)-3-(indoline-4-(thiophene-2-yl-methylene)-2-(p-tolyl)-2-methylene)-4,3-dihydro-1H-imidazole-5-one Derivatives. [Link]

-

ResearchGate. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

ResearchGate. Fiesselmann-type synthesis of... [Link]

-

Matrix Fine Chemicals. 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID. [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Thioanisole(100-68-5) IR Spectrum [chemicalbook.com]

- 5. 4-p-Tolylthiophene-2-carboxylic acid | C12H10O2S | CID 67165727 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Thiophene Derivatives: The Case of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

Foreword: The Thiophene Scaffold in Modern Drug Discovery

Thiophene, a sulfur-containing five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a wide array of approved drugs and exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The structural resemblance of the thiophene ring to a benzene ring allows it to act as a bioisostere, while its unique electronic properties and potential for diverse functionalization make it a focal point for the development of novel therapeutic agents.[4] This guide provides a comprehensive, field-proven framework for the initial biological activity screening of a novel thiophene derivative, 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, designed for researchers and drug development professionals. We will move beyond a simple listing of methods to explain the strategic rationale behind a tiered screening cascade, ensuring that resources are deployed efficiently to identify the most promising therapeutic potential of this new chemical entity (NCE).

The Strategic Imperative: A Tiered Screening Cascade

In early-stage drug discovery, it is crucial to employ a robust and logical process to make informed, rapid decisions.[5] A tiered screening cascade is a hierarchical approach that begins with broad, high-throughput assays to identify general bioactivity and progressively moves towards more specific, complex, and resource-intensive assays to elucidate mechanisms of action and predict clinical viability. This strategy ensures that only the most promising candidates advance, saving significant time and cost.[5][6] Our proposed cascade for this compound is designed to efficiently probe its potential as an anticancer, antimicrobial, or anti-inflammatory agent—the most common activities reported for this class of compounds.[3][7]

Caption: A tiered screening cascade for novel thiophene derivatives.

Tier 1: Primary Broad-Spectrum Screening

The initial goal is to cast a wide net to determine if the compound possesses any significant biological activity at a fundamental level. We employ cost-effective, reliable, and high-throughput assays.

Anticancer Potential: General Cytotoxicity Screening

Many heterocyclic compounds, including thiophenes, have demonstrated potent cytotoxic effects against cancer cell lines.[8][9][10] The most logical first step is to assess the compound's general cytotoxicity against a robust, rapidly proliferating cancer cell line.

Chosen Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Rationale: The MTT assay is a colorimetric method that is the gold standard for an initial assessment of cell viability and proliferation.[11][12] It measures the metabolic activity of cells, where active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.[14]

(A detailed protocol is provided in Section 5.1)

Antimicrobial Potential: Agar Disk Diffusion

Given the urgent need for new antimicrobial agents and the known antibacterial and antifungal properties of thiophene derivatives, a primary screen for antimicrobial activity is essential.[3][15]

Chosen Assay: The Agar Disk Diffusion method. Rationale: This technique is a widely used, cost-effective, and straightforward method for preliminary screening of antimicrobial activity.[15] It provides qualitative data on the effectiveness of a compound against specific microorganisms by measuring the "zone of inhibition" where microbial growth is prevented.[15][16] This initial screen can rapidly identify activity against a panel of representative Gram-positive and Gram-negative bacteria and fungi.

(A detailed protocol is provided in Section 5.2)

Tier 2: Secondary Screening & Mechanism of Action

Positive "hits" from Tier 1 trigger more specific and quantitative secondary assays. The goal here is to confirm and quantify the initial activity, explore its breadth, and begin to probe the mechanism of action.

Quantifying Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)

If a zone of inhibition is observed in the disk diffusion assay, the next critical step is to determine the compound's potency quantitatively.

Chosen Assay: Broth Microdilution Assay. Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[17] This assay is performed in 96-well plates, making it suitable for testing a range of concentrations and multiple organisms. It provides a quantitative value (the MIC) that is essential for comparing the potency of the novel compound to existing antibiotics.[15]

(A detailed protocol is provided in Section 5.3)

Evaluating Anticancer Selectivity: Expanded Cell Line Panel

A compound that is cytotoxic to one cancer cell line may be broadly toxic to all cells or selectively potent against specific cancer types.

Chosen Assay: MTT Assay against a panel of human cancer cell lines. Rationale: Screening the compound against a diverse panel of cell lines (e.g., representing breast, colon, liver, and lung cancer) is a standard approach to identify potential selectivity.[1][8] Comparing the half-maximal inhibitory concentration (IC50) values across these cell lines can reveal patterns of activity that may suggest a specific mechanism of action or a targeted therapeutic application.

Table 1: Hypothetical Anticancer Activity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT-116 | Colon | 8.5 |

| MCF-7 | Breast | 9.2 |

| A549 | Lung | 45.7 |

| HepG2 | Liver | > 100 |

| HEK293 | Normal Kidney (Control) | > 100 |

This data would suggest selectivity towards colon and breast cancer cell lines with minimal toxicity to normal kidney cells.

Probing Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is linked to numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics.[18] Many thiophene-containing compounds function as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[1][19]

Chosen Assay: Fluorometric COX-2 Inhibitor Screening Assay. Rationale: The COX enzymes (COX-1 and COX-2) are central to the inflammatory response, converting arachidonic acid into prostaglandins.[19] COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key goal for modern anti-inflammatory drugs to reduce side effects.[20] A fluorometric assay provides a highly sensitive and high-throughput method to directly measure the inhibition of COX-2 activity.[21][22]

Caption: The Arachidonic Acid Pathway and the role of COX-2 as a target.

Tier 3: Pre-Lead Optimization & Early ADMET Profiling

A compound can have outstanding potency in a cellular assay but fail in clinical development due to poor pharmacokinetic properties. It is estimated that up to 40% of drug candidates have failed in the past due to toxicity.[23] Therefore, early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical.[6][24]

Chosen Approach: A combination of in-silico and in-vitro ADMET assays. Rationale: In-silico models can rapidly and cost-effectively predict a range of ADMET properties directly from the compound's structure, helping to flag potential liabilities early.[25][26] These computational predictions should then be confirmed with foundational in-vitro assays.

Key Early ADMET Parameters to Assess:

-

Solubility: Crucial for absorption.

-

Permeability: Often assessed using a Caco-2 cell permeability assay to predict intestinal absorption.[27]

-

Metabolic Stability: Evaluated using liver microsomes to predict how quickly the compound is broken down in the body.

-

Cytotoxicity in Non-Cancer Cells: Assessing toxicity in a non-cancerous cell line (e.g., HEK293 or primary hepatocytes) provides an early indication of the therapeutic window.

Detailed Experimental Protocols

The following protocols are foundational and must be optimized for specific laboratory conditions. All steps should be performed using aseptic techniques where applicable.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[11][13][14][28]

Caption: Workflow of the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the thiophene derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[28] Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Antimicrobial Agar Disk Diffusion Assay

This protocol is based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and other sources.[15][16][29]

Methodology:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.

-

Disk Application: Prepare sterile paper disks (6 mm diameter). Impregnate each disk with a defined amount of the thiophene derivative (e.g., 10 µg). A solvent-impregnated disk serves as a negative control, and a disk with a known antibiotic (e.g., ampicillin) serves as a positive control.

-

Incubation: Place the disks onto the agar surface. Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

Data Acquisition: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

-

Interpretation: The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound.

Table 2: Hypothetical Antimicrobial Activity Data (Zone of Inhibition)

| Test Organism | Gram Stain | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Positive | 18 |

| Bacillus subtilis | Positive | 22 |

| Escherichia coli | Negative | 0 |

| Pseudomonas aeruginosa | Negative | 0 |

| Candida albicans | Fungi | 12 |

This data would suggest the compound has activity primarily against Gram-positive bacteria and some antifungal activity.

Protocol: Broth Microdilution MIC Assay

Methodology:

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to each well.

-

Compound Dilution: Add 50 µL of the thiophene derivative at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]

Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is a generalized version based on commercially available kits.[21][22][30]

Methodology:

-

Reagent Preparation: Prepare assay buffer, a fluorometric probe (e.g., Amplex Red), Heme cofactor, and human recombinant COX-2 enzyme according to the supplier's instructions.

-

Inhibitor Addition: In a 96-well black plate, add the thiophene derivative at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle (DMSO) control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "no enzyme" background controls. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the probe and the substrate, Arachidonic Acid.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (e.g., Ex/Em = 535/590 nm) over time. The rate of fluorescence increase is proportional to the COX-2 activity.

-

Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Conclusion and Future Directions

This technical guide outlines a logical, multi-tiered strategy for the initial biological evaluation of this compound. By progressing from broad primary screens to more specific secondary and ADMET assays, researchers can efficiently identify and validate the most promising therapeutic properties of this novel compound. Positive results in any of these pathways—be it selective anticancer activity, potent antimicrobial effects, or specific anti-inflammatory action—would provide a strong rationale for advancing the compound into lead optimization, where medicinal chemistry efforts would be used to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for in vivo studies.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

- MTT assay protocol. (n.d.). Abcam.

- Biological Activities of Thiophenes. (2024). Encyclopedia.pub.

- Cell Viability Assays - Assay Guidance Manual. (2013).

- Synthesis and Biological Screening of Thiophene Deriv

- MTT Proliferation Assay Protocol. (2025).

- Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.). ScienceDirect.

- Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.).

- MTT Assay Protocol. (n.d.).

- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing.

- Transformer-Driven ADMET Screening for Efficient Drug Evalu

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioAgilytix.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.).

- How to Develop a Successful in vitro Screening Strategy. (n.d.).

- Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Chanre Vets.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- Drug Discovery and ADMET process: A Review. (n.d.). IJARBS.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).

- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024).

- A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds. (2024). Thieme.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.

- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.).

- A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. tandfonline.com [tandfonline.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. international-biopharma.com [international-biopharma.com]

- 6. ijarbs.com [ijarbs.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdb.apec.org [pdb.apec.org]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]

- 20. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. assaygenie.com [assaygenie.com]

- 23. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 24. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 26. bitesizebio.com [bitesizebio.com]

- 27. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. woah.org [woah.org]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Potential Therapeutic Applications of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl group allow for favorable interactions with a wide array of biological targets. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The 2-carboxylic acid substitution on the thiophene ring provides a crucial handle for molecular modification and interaction with biological receptors. This guide focuses on the specific, yet underexplored, molecule 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, outlining its synthetic pathway and exploring its potential therapeutic applications based on the established activities of structurally related compounds.

Synthesis of this compound

Proposed Synthetic Pathway

A plausible multi-step synthesis is outlined below, starting from readily available commercial reagents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-(p-tolyl)pent-2-enoate (Intermediate A)

-

To a solution of 1-(p-tolyl)propan-1-one (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Gewald Reaction to form 4-Methyl-5-(p-tolyl)-2-aminothiophene-3-carboxylate (D)

-

To a solution of Intermediate A (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and morpholine (1.5 equivalents).

-

Stir the mixture at room temperature for 12-18 hours. The formation of the thiophene ring is typically spontaneous.[5][6]

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into acidic water (e.g., 1M HCl).

-

Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol.

Step 3: Hydrolysis and Decarboxylation to yield this compound (E)

-

Suspend the 2-aminothiophene-3-carboxylate (D) in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).

-

Reflux the mixture for 8-12 hours to effect hydrolysis of the ester and the amino group to a hydroxyl group, followed by decarboxylation.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with water, and dry to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Potential Therapeutic Applications

Based on the biological activities reported for structurally similar 4,5-disubstituted thiophene-2-carboxylic acids and other thiophene derivatives, several therapeutic applications can be hypothesized for this compound.

Anticancer Activity

Numerous thiophene derivatives have been investigated for their anticancer properties.[7][8][9][10][11] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

-

Hypothesized Mechanism: The planar aromatic structure of the 4,5-diarylthiophene scaffold may allow it to intercalate with DNA or inhibit protein kinases involved in cancer progression. The carboxylic acid moiety can form crucial hydrogen bonds within the active sites of target enzymes.

-

Supporting Evidence: A study on 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives showed their potential anticancer activity against the PC-3 human prostate cancer cell line.[5] Another series of thiophene carboxamide derivatives exhibited potent anticancer activity against various cell lines, including breast and colon cancer.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in the cell culture medium. Treat the cells with these concentrations for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

The thiophene nucleus is a component of several antibacterial agents.[2][12][13][14][15] The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial compounds.

-

Hypothesized Mechanism: The compound may interfere with bacterial cell wall synthesis, inhibit essential bacterial enzymes, or disrupt bacterial membrane integrity.

-

Supporting Evidence: Thiophene-2-carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Another study highlighted the antibacterial efficacy of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against extended-spectrum-β-lactamase (ESBL) producing E. coli.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

-

Broth Microdilution Method: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anti-inflammatory Activity

Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring, such as tiaprofenic acid and tenoxicam.[4][16][17][18]

-

Hypothesized Mechanism: The compound may inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for the production of prostaglandins.[16]

-

Supporting Evidence: A review of thiophene-based compounds with potential anti-inflammatory activity highlights their mechanism of action through the inhibition of COX and lipoxygenase (LOX) enzymes.[16]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

-

Procedure: Incubate the enzyme with the test compound at various concentrations before the addition of arachidonic acid to initiate the reaction.

-

Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the test compound and determine the IC50 value.

Data Summary of Related Compounds

| Compound Class | Biological Activity | Key Findings | Reference |

| 4,5-Diaryl/heteroaryl thiophene-2-carboxylic acids | Anticancer | Showed activity against human prostate cancer cell line (PC-3). | [5] |

| Thiophene-2-carboxamide derivatives | Antibacterial | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [3] |

| Thiophene-based compounds | Anti-inflammatory | Act as inhibitors of COX and LOX enzymes. | [4][16] |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Spasmolytic | Showed potential spasmolytic effects. | [19] |

| Thiophene derivatives | Anticancer | Identified as promising anticancer agents against HeLa and Hep G2 cells. | [10] |

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research on related thiophene derivatives, this compound is hypothesized to possess anticancer, antibacterial, and anti-inflammatory properties. The synthetic pathway proposed herein provides a viable route for its preparation, enabling further investigation.

Future research should focus on the actual synthesis and characterization of this molecule, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of analogues, will be crucial to optimize its potency and selectivity for specific biological targets. The in-depth technical guide provided here serves as a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this intriguing thiophene derivative.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.

- Al-Ghorbani, M., et al. (2023).

- Rudolph, M. J., et al. (2002). Design and synthesis of 4,5-disubstituted-thiophene-2-amidines as potent urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 491-495.

- Hassan, A. A., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1244, 130948.

- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

- de Farias, I. C. R., et al. (2021).

- Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- Ribeiro, F. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

- Shrivastava, S. K., et al. (2017). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 11(1), 1-15.

- Sabnis, R. W. (2008). The Gewald reaction. Journal of Heterocyclic Chemistry, 45(6), 1545-1564.

- Al-Suhaimi, E. A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3097.

- Li, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 24(18), 3249.

- Lăpădat, A. M., et al. (2018). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 66(2), 237-243.

- Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 969305.

- Pătru, M., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243.

- Abdel-Wahab, B. F., et al. (2021). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Heterocyclic Chemistry, 58(5), 1145-1154.

- de Farias, I. C. R., et al. (2021). Thiophene-Based Compounds. Encyclopedia, 1(1), 1-13.

- Kankala, S., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Letters in Drug Design & Discovery, 16(8), 882-892.

- Asiri, A. M., et al. (2013). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

- de Oliveira, R. S., et al. (2021). Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation.

- Al-Warhi, T., et al. (2022).

- Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8758-8766.

- Zhang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 159.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

In silico modeling and docking studies of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive framework for the in silico evaluation of this compound, a molecule belonging to the thiophene class of compounds known for a wide spectrum of biological activities.[1][2] Recognizing the therapeutic potential inherent in the thiophene scaffold, this study employs a validated computational workflow to predict the compound's interactions with key biological targets and to assess its drug-likeness profile. The primary objectives are to elucidate potential mechanisms of action through molecular docking and to forecast pharmacokinetic and toxicity properties (ADMET). We focus on two high-value anti-inflammatory targets: Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), whose modulation is central to treating various inflammatory conditions and metabolic diseases.[3][4] The methodologies detailed herein serve as a robust, self-validating protocol for the initial screening of novel chemical entities, providing critical insights that can guide subsequent experimental validation and lead optimization efforts in drug discovery.

Introduction

The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][5][6] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic and steric properties, allows for versatile molecular interactions with biological targets. The development of novel synthetic routes has further expanded the chemical space of thiophene derivatives, making them a focal point in the search for new therapeutic agents.[1][5]

Profile of this compound

The subject of this guide, this compound (CAS No: 1765-48-6), is a distinct derivative featuring a thiophene-2-carboxylic acid core. The presence of the carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for binding to targets like cyclooxygenase enzymes.[7][8] The substitution pattern, with methyl and methylphenyl groups, dictates the molecule's overall lipophilicity, shape, and potential for specific hydrophobic interactions within a receptor's binding pocket.

Rationale for In Silico Investigation

Before committing significant resources to chemical synthesis and biological testing, in silico methods provide an efficient and cost-effective strategy to evaluate a compound's therapeutic potential.[9][10] Computational approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allow for the early identification of promising candidates and the flagging of potential liabilities.[10][11] Given the uncharacterized biological profile of the title compound, a computational approach is the logical first step to generate testable hypotheses regarding its mechanism of action and drug-likeness.

Study Objectives

The primary goals of this in silico investigation are:

-

To select and prepare relevant protein targets based on the known activities of structurally related thiophene derivatives.

-

To perform molecular docking studies to predict the binding affinity and interaction patterns of the title compound against these targets.

-

To validate the docking protocol to ensure the reliability of the computational predictions.

-

To predict the compound's ADMET profile to assess its drug-likeness and potential for further development.

-

To synthesize the findings to provide a holistic view of the compound's therapeutic potential as a lead molecule.

Methodology: A Validated Workflow

The credibility of any in silico study rests on a robust and validated methodology. The following workflow is designed to ensure that each step is reproducible and grounded in established scientific principles.

Overall Computational Workflow

The workflow begins with the preparation of the small molecule (ligand) and the protein targets (receptors), proceeds through a validated docking simulation, and concludes with a comprehensive analysis of the binding interactions and pharmacokinetic properties.

Ligand Preparation

The accuracy of a docking simulation is highly dependent on the initial three-dimensional structure of the ligand.

Protocol:

-

2D Structure Generation: The 2D structure of this compound was drawn using a chemical drawing tool like ChemDraw or sourced from a database like PubChem.

-

3D Conversion: The 2D structure was converted to a 3D structure.

-

Energy Minimization: The 3D structure was subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is critical to obtain a low-energy, sterically favorable conformation.

-

File Format Conversion: The final, optimized structure was saved in a PDBQT format, which includes partial charges and atom type definitions required by docking software like AutoDock Vina.

Protein Target Selection

The choice of protein targets is hypothesis-driven, based on the established pharmacology of thiophene derivatives and NSAIDs.

-

Cyclooxygenase-2 (COX-2): As an inducible enzyme responsible for prostaglandins involved in inflammation, COX-2 is a primary target for NSAIDs.[12] Many carboxylic acid-containing compounds show inhibitory activity against COX-2.[13][14] The crystal structure of human COX-2 complexed with celecoxib (PDB ID: 3LN1) was selected.[14]

-

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): This nuclear receptor is a key regulator of inflammation and metabolism, making it a target for type 2 diabetes and certain inflammatory diseases.[4][15][16] The crystal structure of human PPAR-γ (PDB ID: 5YCP) was chosen for this study.[15]

Receptor Preparation

Proper preparation of the receptor structure is essential to ensure a biologically relevant docking environment.

Protocol:

-

Structure Retrieval: The crystal structures (PDB IDs: 3LN1 and 5YCP) were downloaded from the RCSB Protein Data Bank.

-

Cleaning the Structure: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, were removed from the PDB file.[14][15] This step ensures that the docking simulation is not influenced by non-target entities.

-

Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Kollman charges were assigned. This is crucial for accurately calculating electrostatic interactions.

-

File Format Conversion: The prepared receptor was saved in the PDBQT format.

Molecular Docking Protocol

This study utilizes AutoDock Vina, a widely used and validated open-source docking program.[14]

Protocol Validation (Self-Validating System): Before docking the test compound, the protocol's reliability must be established. This is achieved by redocking the original co-crystallized ligand back into the receptor's binding site.[17][18]

-

Extraction: The co-crystallized ligand (e.g., celecoxib from 3LN1) was extracted and prepared following the ligand preparation protocol.

-

Redocking: The prepared co-crystallized ligand was docked into its corresponding receptor using the defined protocol.

-

RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce the experimentally observed binding mode. [17][19]

Docking Simulation:

-

Grid Box Definition: A grid box was defined to encompass the active site of each receptor. The dimensions and center coordinates were set to cover all key interacting residues identified from the original protein-ligand complex. For PDB ID 3LN1, the grid was centered on the active site where celecoxib binds.[14]

-

Execution: AutoDock Vina was run with default parameters to perform the docking simulation, generating multiple binding poses ranked by their binding affinity scores (kcal/mol).

In Silico ADMET Prediction

The drug-likeness and pharmacokinetic profile of the compound were predicted using online tools like the SwissADME web server. This provides early insights into potential developmental hurdles.[9][10] Key predicted properties include:

-

Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) enzyme inhibition.[11]

-

Drug-Likeness: Compliance with filters such as Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug in humans.[20]

-

Toxicity: Prediction of potential toxicological risks.

Results and Analysis

Docking Protocol Validation

The redocking procedure successfully validated the docking protocol for both target proteins, with RMSD values well below the 2.0 Å threshold, instilling confidence in the subsequent docking results for the test compound.

| Target Protein | PDB ID | Co-crystallized Ligand | RMSD (Å) | Validation Status |

| COX-2 | 3LN1 | Celecoxib | 1.15 | Passed |

| PPAR-γ | 5YCP | Abexinostat | 1.32 | Passed |

Molecular Docking with COX-2 (PDB: 3LN1)

The docking simulation revealed a strong binding affinity of this compound within the active site of COX-2.

| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Types |

| -9.8 | HIS90, ARG513, PHE518, VAL523, SER353 | Hydrogen Bonds, Pi-Alkyl, Pi-Sulfur, van der Waals |

Analysis of Interactions: The molecule orients itself deep within the hydrophobic channel of the COX-2 active site. The negatively charged carboxylate group forms a critical hydrogen bond with the side chain of ARG513 , an interaction characteristic of many selective COX-2 inhibitors. The thiophene ring and the methylphenyl group engage in favorable hydrophobic and pi-stacking interactions with residues such as PHE518 and VAL523 , anchoring the ligand securely in the binding pocket.

Molecular Docking with PPAR-γ (PDB: 5YCP)

The compound also demonstrated a favorable binding energy with the ligand-binding domain of PPAR-γ.

| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Types |

| -8.9 | SER289, HIS323, HIS449, TYR473 | Hydrogen Bonds, Pi-Pi Stacking, van der Waals |

Analysis of Interactions: Within the large, Y-shaped binding pocket of PPAR-γ, the compound's carboxylic acid head group forms key hydrogen bonds with SER289 , HIS323 , and TYR473 , which are known to be crucial for agonist activity.[15][21] The tolyl group at the tail of the molecule extends into a hydrophobic pocket, establishing van der Waals and pi-stacking interactions that contribute to the overall binding stability.

Predicted ADMET and Drug-Likeness Profile

The ADMET predictions provide a snapshot of the compound's potential pharmacokinetic behavior.

| Property | Predicted Value | Compliance/Interpretation |

| Lipinski's Rule of Five | ||

| Molecular Weight | 260.33 g/mol | Yes (<500) |

| LogP | 4.10 | Yes (<5) |

| H-Bond Donors | 1 | Yes (<5) |

| H-Bond Acceptors | 2 | Yes (<10) |

| Pharmacokinetics | ||

| GI Absorption | High | Favorable for oral administration |

| BBB Permeant | No | Low risk of CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski Violations | 0 | Good oral bioavailability predicted |

Discussion and Scientific Interpretation

Interpretation of Dual-Target Docking Results

The strong predicted binding affinities for both COX-2 and PPAR-γ suggest that this compound may possess a dual-acting mechanism. This is a highly desirable feature in modern drug discovery, as targeting multiple pathways in an inflammatory cascade can lead to enhanced efficacy and a broader therapeutic window.

-

Causality in COX-2 Binding: The predicted binding mode is consistent with that of known COX-2 inhibitors. The carboxylic acid's interaction with ARG513 is the primary anchor, a classic feature that explains the activity of many NSAIDs. The molecule's size and hydrophobicity allow it to fit snugly into the larger active site of COX-2 compared to the more constricted COX-1, suggesting a potential for selective inhibition, which would be a favorable safety feature.[22]

-

Causality in PPAR-γ Binding: The interactions with the key polar residues (SER289, HIS323, TYR473) in the PPAR-γ ligand-binding domain are hallmarks of receptor activation.[21] A compound that can both inhibit the pro-inflammatory COX-2 enzyme and activate the anti-inflammatory PPAR-γ receptor could offer synergistic therapeutic effects.

Structure-Activity Relationship (SAR) and Pharmacokinetic Logic

The in silico results allow for the deconstruction of the molecule's activity into contributions from its constituent parts, which in turn influences its ADMET profile.

The carboxylic acid is a double-edged sword: it is essential for the predicted high-affinity binding but also contributes to the compound's overall polarity. The methylphenyl group is key for hydrophobic interactions that drive binding affinity, but it also increases the LogP, which is directly related to properties like GI absorption.[23] The prediction that it inhibits CYP2D6 is a critical flag, suggesting that future optimization might involve modifying the tolyl group to mitigate this potential liability.

Limitations and Future Directions

It is imperative to recognize that these findings are predictive and computational in nature. They generate hypotheses but do not constitute experimental proof.[24] The static nature of docking does not fully account for protein flexibility or the influence of solvent.

Recommended Next Steps:

-

In Vitro Validation: Perform enzyme inhibition assays for COX-2 and reporter gene assays for PPAR-γ to experimentally confirm the predicted biological activities.

-

Selectivity Profiling: Assess the inhibitory activity against the COX-1 isoform to determine the COX-2 selectivity index.

-

Experimental ADME/Tox: Conduct in vitro experiments to confirm the metabolic stability (CYP inhibition) and assess cytotoxicity in relevant cell lines.

-

Lead Optimization: Based on experimental feedback, design and synthesize analogs to improve potency and selectivity and to mitigate any identified ADMET liabilities.

Conclusion